1-Cyclopropyl-3-propyl-8-(6-(N-nicotinoyl-N-ethylamino)-3-pyridyl)xanthine-
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Overview
Description
ATL-801 is an A2B receptor-selective antagonist. Mice fed ATL-801 along with DSS showed a significantly lower extent and severity of colitis than mice treated with DSS alone, as shown by reduced clinical symptoms, histological scores, IL-6 levels and proliferation indices.
Scientific Research Applications
Adenosine Receptor Antagonism
A1 Adenosine Receptor Antagonists : Compounds like 1,3-dipropyl-8-[2-hydroxy-4-[(carboxymethyl)oxy]phenyl]xanthine are effective as functionalized congeners with high potency and selectivity for A1-adenosine receptors. This property is crucial for exploring their potential in medical applications involving adenosine receptors (Shamim et al., 1988).
Variations in Xanthine Structures : Studies on pyrido[2,1-f]purine-2,4-dione derivatives, similar in structure to xanthine, have shown substantial antagonist effects against adenosine receptors, especially the A3 receptor, indicating the potential of these compounds in developing new families of adenosine receptor antagonists (Priego et al., 2002).
Xanthine Derivatives as Antagonists : The development of tricyclic xanthine derivatives containing a basic substituent has demonstrated significant adenosine receptor affinities, highlighting their potential as AR antagonists and indicating their possible application in various medical conditions (Załuski et al., 2018).
Pharmacological Activities
Bronchodilator Activity : Some xanthine derivatives have been synthesized to study their pharmacological activities, such as bronchodilator effects. This research is crucial for understanding the potential of these compounds in treating respiratory conditions (Miyamoto et al., 1993).
Neuroprotective Mechanisms : Research on propentofylline, a xanthine derivative, has revealed its potential in neuroprotection by inhibiting microglial proliferation, which plays a significant role in neuronal damage. This aspect of xanthine derivatives is essential for exploring treatments in neurodegenerative diseases (Si et al., 1996).
Synthesis and Structural Analysis
Synthesis of Xanthine Derivatives : Studies have focused on the synthesis and structural analysis of various xanthine derivatives, providing insights into their chemical properties and potential applications in medicinal chemistry (Marx et al., 2019).
Structural Studies : The structure of compounds like 8-(dicyclopropylmethyl)-1,3-dipropylxanthine has been analyzed to understand their conformation and potential interactions with biological targets (Hirayama et al., 1993).
properties
CAS RN |
1000005-71-9 |
---|---|
Product Name |
1-Cyclopropyl-3-propyl-8-(6-(N-nicotinoyl-N-ethylamino)-3-pyridyl)xanthine- |
Molecular Formula |
C24H25N7O3 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H25N7O3/c1-3-12-30-21-19(23(33)31(24(30)34)17-8-9-17)27-20(28-21)15-7-10-18(26-14-15)29(4-2)22(32)16-6-5-11-25-13-16/h5-7,10-11,13-14,17H,3-4,8-9,12H2,1-2H3,(H,27,28) |
InChI Key |
WULKGVCEOREGQF-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ATL-801; ATL801; ATL 801 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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